molecular formula C7H8FN3 B13136717 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13136717
M. Wt: 153.16 g/mol
InChI Key: ZSASMNMJRAZXJM-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound It is part of the pyrido[3,4-b]pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, organic materials, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves multiple steps. One common method includes the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazine ring, leading to different products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its antitumor properties . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine enhances its chemical stability and reactivity, making it more versatile for various applications. Its unique structure also allows for specific interactions with biological targets, increasing its potential in drug discovery and development.

Properties

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H8FN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2

InChI Key

ZSASMNMJRAZXJM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CN=C2F

Origin of Product

United States

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